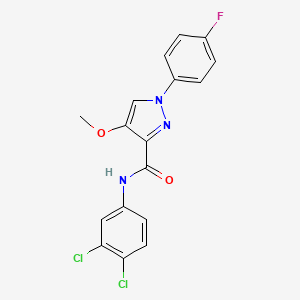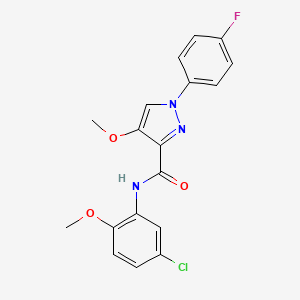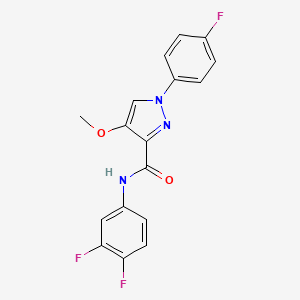
N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide, also known as DFMPP, is a pyrazole-based compound that has been studied for its potential applications in medicinal chemistry, drug discovery, and synthetic organic chemistry. DFMPP has been found to possess a range of biological activities, including anti-inflammatory, anti-fungal, anti-cancer, and anti-viral properties. Additionally, DFMPP has been studied for its potential applications in the synthesis of other compounds.
Aplicaciones Científicas De Investigación
N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has been studied for its potential applications in medicinal chemistry, drug discovery, and synthetic organic chemistry. In medicinal chemistry, N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has been studied for its anti-inflammatory, anti-fungal, anti-cancer, and anti-viral properties. In drug discovery, N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has been studied for its potential to act as a scaffold for the design and synthesis of novel compounds with therapeutic potential. In synthetic organic chemistry, N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has been studied for its potential to be used in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is not yet fully understood. However, it is believed that N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide acts by modulating the activity of certain enzymes and proteins involved in the regulation of inflammation, cell proliferation, and apoptosis. Additionally, N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has been shown to interact with several cell surface receptors, including the insulin-like growth factor receptor and the epidermal growth factor receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide have been studied extensively. In animal models, N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has been found to possess anti-inflammatory, anti-fungal, anti-cancer, and anti-viral properties. Additionally, N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has been found to possess immunomodulatory and anti-oxidant effects. In vitro studies have demonstrated that N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide can inhibit the growth of a variety of cancer cell lines, including lung, breast, and colon cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is a relatively stable compound that is easy to synthesize and store. Additionally, N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is relatively non-toxic and has been found to possess a wide range of biological activities. However, N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is not water-soluble, which can limit its use in certain laboratory experiments. Additionally, N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is not commercially available, which can limit its availability for certain research applications.
Direcciones Futuras
The potential future directions for N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide research include further investigation of its mechanism of action, further exploration of its potential applications in medicinal chemistry, drug discovery, and synthetic organic chemistry, and further exploration of its potential uses as a scaffold for the design and synthesis of novel compounds with therapeutic potential. Additionally, further research is needed to explore the potential of N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide as an anti-inflammatory, anti-fungal, anti-cancer, and anti-viral agent. Additionally, further research is needed to explore the potential of N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide as an immunomodulator and anti-oxidant agent. Finally, further research is needed to explore the potential of N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide as a tool for the development of novel therapeutic agents.
Métodos De Síntesis
N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide can be synthesized via a two-step process. The first step involves the reaction of 4-fluorophenyl isocyanate with 4-methoxy-1H-pyrazole-3-carboxylic acid in the presence of a base, such as sodium carbonate. This reaction results in the formation of N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide. The second step involves the reaction of the resulting N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide with a nucleophilic reagent, such as an amine, to form a variety of derivatives.
Propiedades
IUPAC Name |
N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2/c1-25-15-9-23(12-5-2-10(18)3-6-12)22-16(15)17(24)21-11-4-7-13(19)14(20)8-11/h2-9H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFIOCWIYSAXQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)NC2=CC(=C(C=C2)F)F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529803.png)
![1-(4-fluorophenyl)-4-methoxy-N-[(thiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6529808.png)
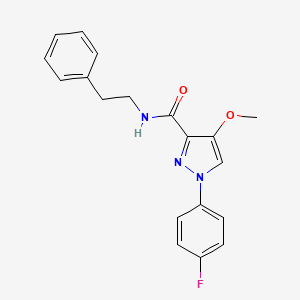
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529823.png)


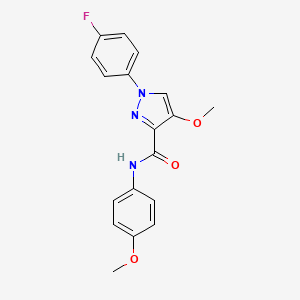
![N-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529851.png)
![methyl 4-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-amido]benzoate](/img/structure/B6529859.png)



